tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate: A Bifunctional Hub for SuFEx Click Chemistry and Targeted Covalent Drug Design
tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate: A Bifunctional Hub for SuFEx Click Chemistry and Targeted Covalent Drug Design
Executive Summary
In the evolving landscape of targeted covalent inhibitors (TCIs) and modular chemical biology, the demand for stable, chemoselective electrophiles has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (CAS: 2168998-45-4) emerges as a premier bifunctional building block in this domain. By combining a latent electrophilic sulfonyl fluoride (-SO 2 F) warhead with an orthogonally protected secondary amine, this molecule empowers researchers to execute highly controlled, multi-stage synthetic workflows.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural parameters, providing you with the mechanistic causality, self-validating experimental protocols, and strategic applications necessary to leverage this compound in advanced drug discovery pipelines.
Chemical Structure & Physicochemical Properties
The utility of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate lies in its precise spatial arrangement and electronic properties. The molecule consists of three critical domains:
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The SuFEx Warhead (-SO 2 F): A highly stable S(VI) electrophile that resists aqueous hydrolysis but reacts selectively with specific nucleophiles (phenols, unhindered amines, and catalytic protein residues) under targeted activation [1].
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The Aliphatic Linker & N-Methyl Group: The two-carbon (ethyl) chain provides minimal steric hindrance, ensuring the warhead remains accessible. The N-methyl substitution restricts the conformational flexibility of the resulting amine post-deprotection, which is often advantageous for optimizing the binding affinity and pharmacokinetics of drug candidates.
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The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides absolute orthogonality to the SuFEx warhead, allowing for selective N-terminal functionalization.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate |
| CAS Number | 2168998-45-4 |
| Molecular Formula | C 8 H 16 FNO 4 S |
| Molecular Weight | 241.28 g/mol |
| SMILES String | CN(CCS(=O)(=O)F)C(=O)OC(C)(C)C |
| CLogP (Predicted) | 1.76 |
| Storage Conditions | +4 °C, moisture-sensitive (though highly stable compared to chlorides) |
Data synthesized from commercial chemical databases and predictive modeling [2, 3].
Mechanistic Insights: Orthogonal Reactivity and Causality
To effectively utilize this building block, one must understand the thermodynamic and kinetic causality behind the S(VI)-F bond. Why is the -SO 2 F group stable in water, whereas a sulfonyl chloride (-SO 2 Cl) hydrolyzes instantly?
The answer lies in the bond length and polarizability. The S-Cl bond is relatively long and highly polarizable, leaving the sulfur center vulnerable to spontaneous nucleophilic attack by water. Conversely, the S-F bond is shorter, stronger, and features a highly electronegative, non-polarizable fluorine atom. This creates a dense electrostatic shield around the hexavalent sulfur. Nucleophilic attack is kinetically forbidden unless the fluoride leaving group is specifically activated—either by a strong, non-nucleophilic base (like DBU) in a synthetic flask, or by a hydrogen-bonding network within a protein's active site [4].
This kinetic stability enables orthogonal synthetic routing . The Boc group can be removed under strongly acidic conditions without degrading the -SO 2 F group, and the -SO 2 F group can be conjugated under basic conditions without cleaving the Boc group.
Bifunctional orthogonal reactivity of the SuFEx hub in covalent drug design.
Experimental Protocols: A Self-Validating System
The following methodologies are designed to be self-validating, ensuring that intermediate integrity is maintained at every step.
Protocol A: SuFEx-Mediated Conjugation with Phenolic Substrates
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Objective: Form a stable aryl fluorosulfate linkage while preserving the Boc-protected amine.
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Causality of Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected over standard amine bases (like TEA or DIPEA) because its amidine structure not only deprotonates the phenol to form a highly nucleophilic phenoxide, but it also transiently interacts with the sulfur center, lowering the activation energy for fluoride displacement [1].
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Step-by-Step Methodology:
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Preparation: In an oven-dried flask under nitrogen, dissolve the target phenolic substrate (1.0 equiv) and tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate (1.2 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.
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Activation: Add DBU (0.2–1.0 equiv, depending on the electron density of the phenol) dropwise at room temperature.
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Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via LC-MS. Because the S(VI)-F bond is stable to reverse-phase HPLC conditions (water/MeCN with 0.1% formic acid), you will observe a clean, stable mass shift corresponding to [Phenol MW + 241.28 - 20.01 (HF)]. Unlike sulfonyl chlorides, there will be no artifactual sulfonic acid peaks generated by the LC-MS mobile phase.
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Quenching & Isolation: Once complete (typically 2–8 hours), quench with saturated aqueous NH 4 Cl to neutralize the DBU. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate.
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Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
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Protocol B: Chemoselective Boc Deprotection
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Objective: Unmask the secondary amine for subsequent amidation or alkylation without hydrolyzing the -SO 2 F warhead.
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Causality of Reagents: Trifluoroacetic acid (TFA) provides the high acidity required to cleave the tert-butyl carbamate via a tert-butyl cation intermediate. The profound chemical inertness of the -SO 2 F group to acidic environments ensures the warhead survives intact.
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Step-by-Step Methodology:
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Preparation: Dissolve the SuFEx-conjugated intermediate (from Protocol A) in anhydrous dichloromethane (DCM) at 0.2 M.
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Deprotection: Cool the solution to 0 °C. Add TFA dropwise to achieve a final volumetric ratio of 1:4 (TFA:DCM).
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Reaction Monitoring (Self-Validation): Warm to room temperature and stir for 1–2 hours. Validate completion via TLC or LC-MS (looking for the loss of the 100 Da Boc group). To definitively validate the survival of the warhead, perform a crude 19 F NMR; a sharp singlet between +50 to +60 ppm confirms the intact aliphatic sulfonyl fluoride.
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Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with anhydrous toluene three times to azeotropically remove residual TFA. The resulting amine trifluoroacetate salt is ready for immediate downstream coupling.
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Applications in Drug Development
The integration of tert-butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate into medicinal chemistry has unlocked several advanced therapeutic modalities:
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Targeted Covalent Inhibitors (TCIs): The -SO 2 F group acts as a "stealth" electrophile. It circulates inertly until it binds to a specific protein pocket. If a nucleophilic residue (such as Tyrosine, Lysine, or Histidine) is positioned in close proximity, the microenvironment activates the exchange, forming a permanent covalent bond. Recent studies have demonstrated the efficacy of fluorosulfonyl-containing molecules in covalently modifying critical tyrosine residues in enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), offering new avenues for anticancer therapies [4].
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DNA-Encoded Libraries (DELs): The robust, aqueous-compatible nature of SuFEx chemistry allows this building block to be utilized in the synthesis of ultra-large DNA-encoded libraries. The orthogonal Boc group can be deprotected and coupled to DNA-tagged scaffolds, while the -SO 2 F group is diversified with hundreds of phenolic building blocks in a high-throughput, plug-and-play fashion [1].
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PROTAC Linker Chemistry: The bifunctional nature of this molecule makes it an excellent precursor for heterobifunctional degraders. The unmasked amine can be coupled to an E3 ligase recruiting ligand (e.g., a cereblon or VHL binder), while the -SO 2 F terminus serves to covalently anchor the target protein of interest, driving proximity-induced ubiquitination.
References
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Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 146075363, tert-butyl N-(2-fluorosulfonylethyl)-N-methylcarbamate. PubChem. URL:[Link]
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Kiselev, E., et al. (2024). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. Nature Communications (via PMC). URL:[Link]
